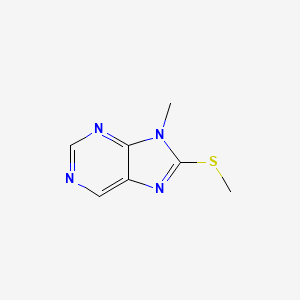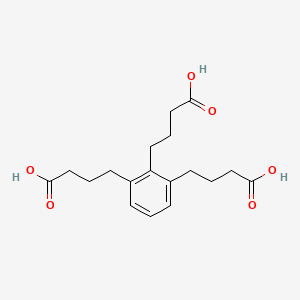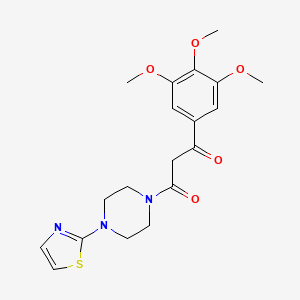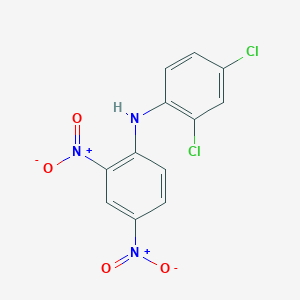![molecular formula C22H13N3O2 B14693555 (11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline CAS No. 32849-82-4](/img/structure/B14693555.png)
(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline is a complex organic compound that belongs to the class of indenoquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry and materials science. The presence of the nitrophenyl group and the indenoquinoxaline core structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with indeno[1,2-b]quinoxaline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indenoquinoxalines.
Scientific Research Applications
(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indenoquinoxaline core can intercalate with DNA, disrupting its function. These interactions can lead to the inhibition of cellular processes, making the compound a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A compound with a similar methylene bridge and aromatic structure.
2-(1H-Indol-3-yl)-ethylamine, compound with oxalic acid: Another compound with a complex aromatic structure.
Uniqueness
(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline is unique due to its specific combination of the nitrophenyl group and the indenoquinoxaline core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
32849-82-4 |
|---|---|
Molecular Formula |
C22H13N3O2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline |
InChI |
InChI=1S/C22H13N3O2/c26-25(27)15-11-9-14(10-12-15)13-18-16-5-1-2-6-17(16)21-22(18)24-20-8-4-3-7-19(20)23-21/h1-13H/b18-13+ |
InChI Key |
XGZYKGWTODTUFL-QGOAFFKASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C4=NC5=CC=CC=C5N=C24 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C4=NC5=CC=CC=C5N=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


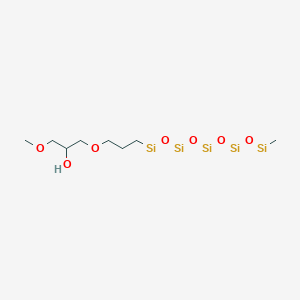
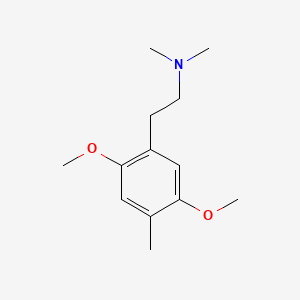
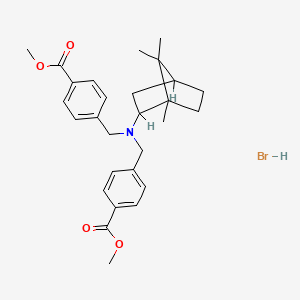
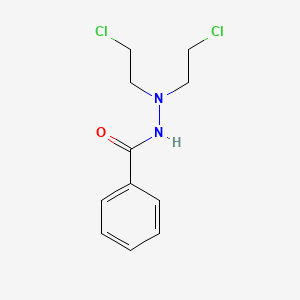
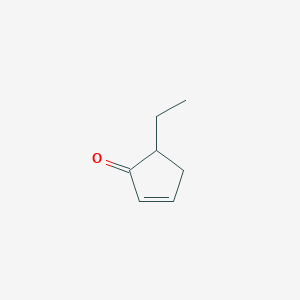
![4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate](/img/structure/B14693491.png)
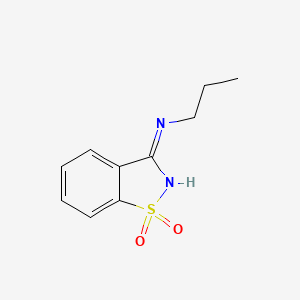
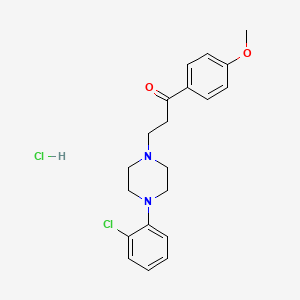
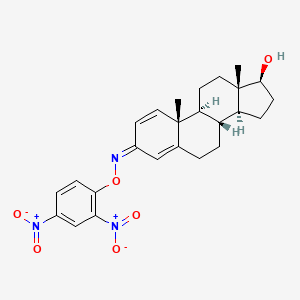
![Ethanamine, N,N-dimethyl-2-[2-[2-(2-pyridinyl)ethenyl]phenoxy]-](/img/structure/B14693511.png)
